molecular formula C₃H₉O₅P B1145042 1,2-Dihydroxy propylphosphonic acid CAS No. 132125-60-1

1,2-Dihydroxy propylphosphonic acid

Cat. No.: B1145042
CAS No.: 132125-60-1
M. Wt: 156.07
InChI Key:
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Description

1,2-Dihydroxy propylphosphonic acid is a member of the class of phosphonic acids that is propylphosphonic acid substituted by hydroxy groups at positions 1 and 2 . It has a molecular formula of C3H9O5P . It is also known by other names such as (1,2-Dihydroxypropyl)phosphonic acid, (1,2-Dihydroxypropyl)phosphonsäure in German, and Acide (1,2-dihydroxypropyl)phosphonique in French .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of propylphosphonic anhydride (T3P®) as a green coupling reagent for the synthesis of N-formamides from aromatic amines and formic acid . Another method involves an enzyme-catalyzed 1,2-phosphono migration reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of a propyl chain with two hydroxy groups and a phosphonic acid group . The average mass is 156.074 Da and the monoisotopic mass is 156.018753 Da .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can be involved in the generation of free radicals .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C3H9O5P, an average mass of 156.074 Da, and a monoisotopic mass of 156.018753 Da .

Scientific Research Applications

  • Biodegradation Studies : Research indicates that compounds like 1,2-Dihydroxy propylphosphonic acid are used to study C-P bond cleavage in certain bacterial species. These studies contribute to understanding the biodegradation pathways of related compounds (Pallitsch et al., 2017).

  • Transformation in Bacteria : There's research into how certain phosphonic acids are transformed into other compounds, like fosfomycin, in bacteria. This transformation involves complex biochemical processes and is crucial for the synthesis of important pharmaceuticals (Woschek et al., 2002).

  • Coupling Agent in Organic Chemistry : Propylphosphonic acid anhydride, a derivative of this compound, is used as a coupling agent in various reactions. Its applications in peptide synthesis and other areas of organic chemistry are significant due to its efficiency and low toxicity (Koch et al., 2009).

  • Synthesis and Antimalarial Evaluation : Alpha-halogenated analogues of compounds related to this compound have been synthesized and evaluated for their potential as antimalarial drugs. These studies are vital for the development of new treatments for malaria (Verbrugghen et al., 2010).

  • Applications in the Synthesis of Heterocyclic Compounds : The anhydride form of propylphosphonic acid is utilized in the synthesis of various heterocyclic compounds, indicating its importance in medicinal chemistry and drug development (Sekgota et al., 2021).

Safety and Hazards

According to the safety data sheet, 1,2-Dihydroxy propylphosphonic acid can cause severe skin burns and eye damage. It is advised not to breathe in dust or mist from the substance. If swallowed, it is recommended not to induce vomiting .

Properties

IUPAC Name

[(1R,2R)-1,2-dihydroxypropyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O5P/c1-2(4)3(5)9(6,7)8/h2-5H,1H3,(H2,6,7,8)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMXXUIOCREOTJ-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(O)P(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](O)P(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001340077
Record name [(1R,2R)-1,2-Dihydroxypropyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001340077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132125-60-1
Record name [(1R,2R)-1,2-Dihydroxypropyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001340077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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